trans-2-(Hexylamino)cyclobutan-1-ol
Description
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Properties
IUPAC Name |
(1R,2R)-2-(hexylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-8-11-9-6-7-10(9)12/h9-12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEOEUCLZUTNHR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-(Hexylamino)cyclobutan-1-ol is a cyclobutane-containing compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is characterized by its cyclobutane ring and hexylamino side chain. The chemical structure allows for various interactions with biological macromolecules, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions can modulate cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and metabolic regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may enhance T-cell activation and exhibit anticancer effects through mechanisms involving immune modulation. The compound's structure allows it to function as a prodrug in certain therapeutic settings, releasing active agents upon interaction with specific biological triggers .
- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | T-cell activation | |
| Neuroprotection | Neurotransmitter modulation | |
| Metabolic regulation | Enzyme interaction |
Case Studies
- Anticancer Activity : A study explored the use of this compound in enhancing T-cell responses in cancer immunotherapy. The results showed a significant increase in T-cell activation markers when treated with the compound, suggesting its potential as an adjunct therapy in cancer treatments.
- Neuroprotection : In vitro experiments demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. The compound appeared to upregulate antioxidant defenses in neuronal cells, indicating its potential for treating neurodegenerative diseases .
Research Findings
Recent findings highlight the compound's versatility and potential applications:
- Synthesis and Modification : Researchers have noted that this compound can be synthesized through various chemical reactions, allowing for the development of analogs with enhanced biological properties.
- Pharmacological Applications : Ongoing studies are investigating the compound's role in drug delivery systems and its efficacy as a pharmacological agent in various disease models .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of trans-2-(Hexylamino)cyclobutan-1-ol as a modulator in cancer treatment. Its structural configuration allows it to interact with biological targets effectively, potentially leading to the development of novel anticancer agents. For instance, compounds that share structural similarities with this compound have shown promise in inhibiting tumor growth in various cancer models, suggesting that further research could yield significant therapeutic benefits.
1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that similar cyclic amines can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases. The modulation of calcium sensing receptors by related compounds suggests a pathway through which this compound could exert protective effects against neuronal damage.
| Study Focus | Findings | Potential Applications |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth | Cancer therapeutics |
| Neurological Effects | Modulates neurotransmitter systems | Neurodegenerative disease treatment |
Materials Science
2.1 Polymer Synthesis
this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer chains, enhancing properties such as flexibility, thermal stability, and chemical resistance. This application is particularly relevant in creating advanced materials for coatings and adhesives.
2.2 Catalysis
The compound has potential applications in catalysis due to its ability to form stable complexes with metal ions. This property can be exploited in various catalytic processes, including organic synthesis and environmental remediation, where efficient catalysts are essential for reducing reaction times and improving yields.
Environmental Science
3.1 Environmental Remediation
Given its structural characteristics, this compound may be utilized in the development of adsorbents for environmental cleanup applications. Its ability to interact with various pollutants could enhance the effectiveness of remediation strategies aimed at removing hazardous substances from soil and water.
3.2 Green Chemistry
In line with green chemistry principles, the synthesis of this compound can be optimized to minimize waste and energy consumption. Research into more sustainable production methods could further increase its appeal in environmentally conscious applications.
Case Studies
Case Study 1: Anticancer Research
A recent study explored the efficacy of this compound derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the compound could lead to more potent anticancer agents.
Case Study 2: Polymer Development
Another investigation focused on incorporating this compound into polyurethane formulations. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional formulations, indicating its potential for use in high-performance applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
